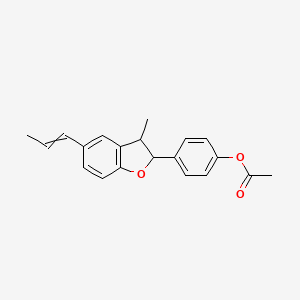
Conocarpan acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Conocarpan acetate is a compound isolated from the wood of Conocarpus erectus . Its molecular formula is C20H20O3, and it has a molecular weight of 308.37 .
Synthesis Analysis
The synthesis of Conocarpan has been described in several studies . One approach is based on formal radical cyclization onto a benzene ring, involving a 5-exo-trigonal closure onto a double bond restrained within a 6-membered ring . Another route, which is shorter, is based on 5-exo-trigonal cyclization of an aryl radical onto a pendant terminal double bond .Molecular Structure Analysis
The molecular structure of Conocarpan acetate can be analyzed using various techniques such as atomic pair distribution function (PDF) analysis . This method is a powerful approach to study short- and intermediate-range order in materials on the nanoscale .Scientific Research Applications
Antinociceptive Properties : Silva et al. (2010) found that compounds including Conocarpan from Piper solmsianum leaves possess significant antinociceptive properties, suggesting potential for pain management applications (Silva et al., 2010).
Antibacterial Activity : Pessini et al. (2003) demonstrated that Conocarpan shows strong antibacterial activity against certain bacteria like Staphylococcus aureus and Bacillus subtilis, supporting its traditional use in treating bacterial infections (Pessini et al., 2003).
Phytochemical Analysis : Felipe et al. (2006) developed a method for the quantitative determination of Conocarpan in Piper regnellii, highlighting the importance of Conocarpan in phytochemical analysis (Felipe et al., 2006).
Antibacterial Compounds Isolation : Septama & Panichayupakaranant (2015) isolated antibacterial compounds including Conocarpan from Artocarpus heterophyllus, indicating its potential in antibacterial drug development (Septama & Panichayupakaranant, 2015).
Antifungal Activity : Freixa et al. (2001) identified Conocarpan as one of the antifungal neolignans isolated from Piper fulvescens, showing its effectiveness against several fungal strains (Freixa et al., 2001).
Total Synthesis and Configuration : Clive & Stoffman (2007) achieved the total synthesis of Conocarpan and established its absolute configuration, contributing to the understanding of its chemical structure (Clive & Stoffman, 2007).
Acetylcholinesterase Inhibitors : Abdel Bar et al. (2022) found that Conocarpus lancifolius, containing Conocarpan, acts as an acetylcholinesterase inhibitor, suggesting potential in treating neurodegenerative diseases (Abdel Bar et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Conocarpan acetate is a bioactive compound used in life sciences research . .
Mode of Action
It has been found that conocarpan, a related compound, exhibits promising antinociceptive properties . This suggests that Conocarpan acetate may interact with pain receptors or related targets, leading to a reduction in the perception of pain. More research is needed to confirm this and to understand the exact mechanisms involved.
Biochemical Pathways
It’s worth noting that the acetyl coa pathway, which involves the conversion of h2 and co2 to formate, acetate, and pyruvate, is a fundamental biochemical pathway that could potentially be influenced by acetate-based compounds
properties
IUPAC Name |
[4-(3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-5-15-6-11-19-18(12-15)13(2)20(23-19)16-7-9-17(10-8-16)22-14(3)21/h4-13,20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWPLFXSDFXJEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)
![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)
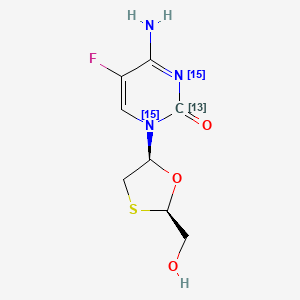
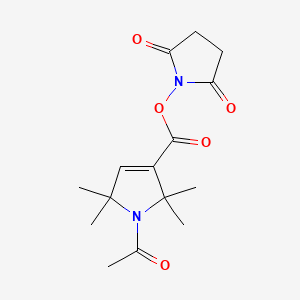

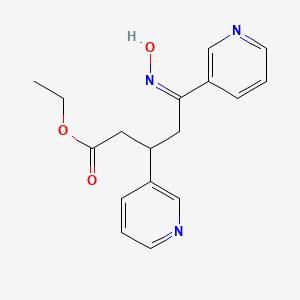
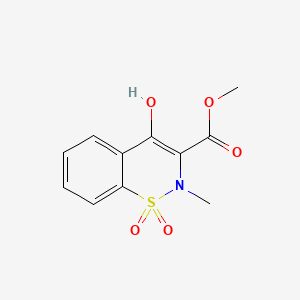
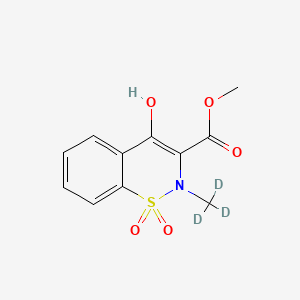
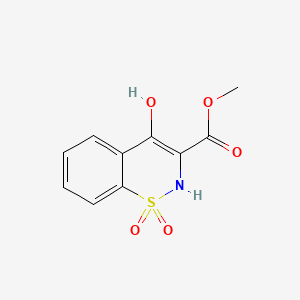

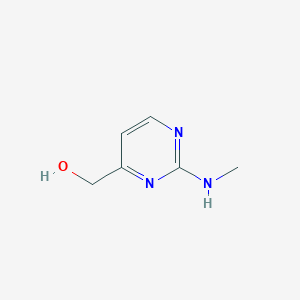
![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)